molecular formula C22H20N2O4 B7750247 ethyl (2Z)-2-[3-[(3-methylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

ethyl (2Z)-2-[3-[(3-methylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Cat. No.: B7750247
M. Wt: 376.4 g/mol
InChI Key: FKDYJZJLZLEJBO-HNENSFHCSA-N
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Description

Ethyl (2Z)-2-[3-[(3-methylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound with a unique structure that includes an isoindole core, a methylbenzoyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[3-[(3-methylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multiple steps, starting with the preparation of the isoindole core. One common method involves the condensation of phthalic anhydride with an amine to form the isoindole structure. The methylbenzoyl group is then introduced through an acylation reaction, and the final step involves the esterification of the resulting compound with ethyl acetoacetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[3-[(3-methylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl (2Z)-2-[3-[(3-methylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which ethyl (2Z)-2-[3-[(3-methylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The isoindole core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The methylbenzoyl group may enhance the compound’s binding affinity, while the ethyl ester can influence its solubility and bioavailability.

Comparison with Similar Compounds

Ethyl (2Z)-2-[3-[(3-methylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other compounds.

Properties

IUPAC Name

ethyl (2Z)-2-[3-[(3-methylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-4-28-22(27)18(14(3)25)19-16-10-5-6-11-17(16)20(23-19)24-21(26)15-9-7-8-13(2)12-15/h5-12H,4H2,1-3H3,(H,23,24,26)/b19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDYJZJLZLEJBO-HNENSFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC(=C3)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC(=C3)C)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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